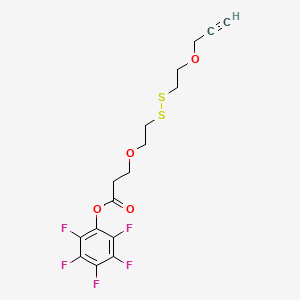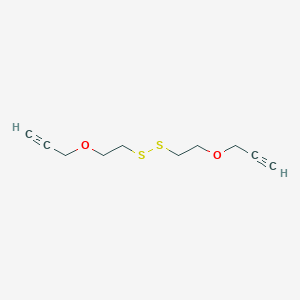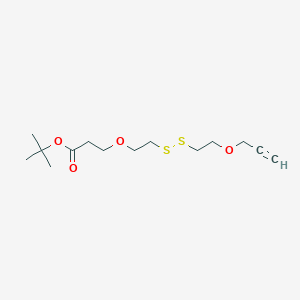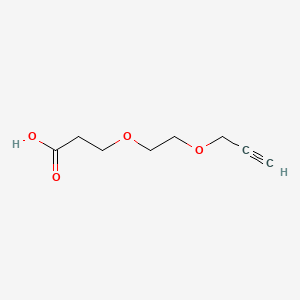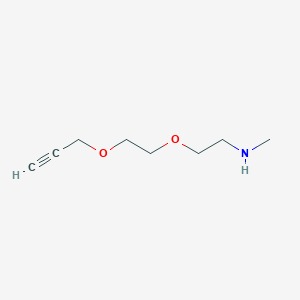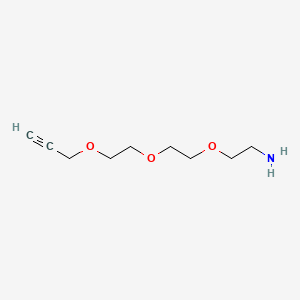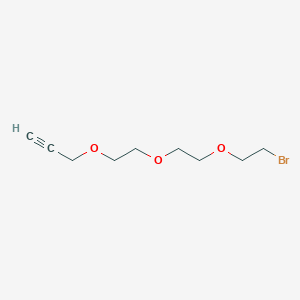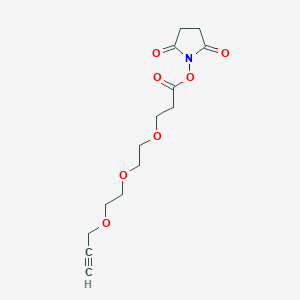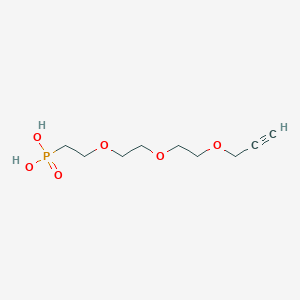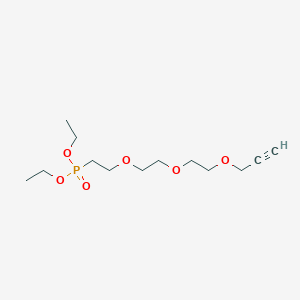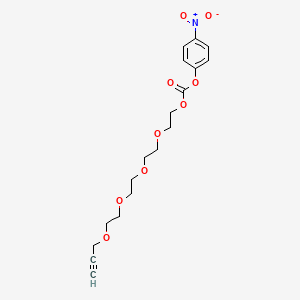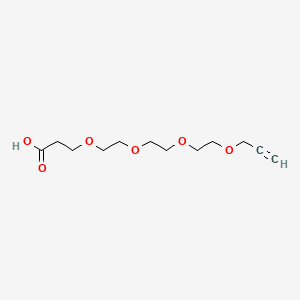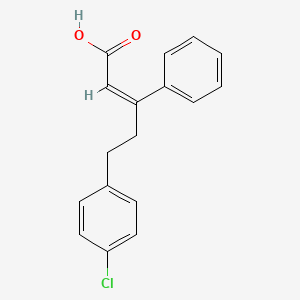
PS48
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PS 48: 是一种以磷酸肌醇依赖性蛋白激酶-1(PDK1)激活剂著称的化学化合物。该化合物在科学上被称为(Z)-5-(4-氯苯基)-3-苯基戊-2-烯酸。 它的分子式为C₁₇H₁₅ClO₂,分子量为286.75 g/mol 。 PS 48 主要用于科学研究,因为它能够选择性地结合 PDK1 的 PIF 结合口袋,该口袋不同于 ATP 结合位点 .
作用机制
PS 48 通过与 PDK1 的 PIF 结合口袋结合而发挥作用,从而导致其激活。这种结合不同于 ATP 结合位点,允许选择性激活 PDK1 而不干扰 ATP 结合。PDK1 的激活随后触发下游信号通路,涉及 AGC 激酶,如 AKT、S6K、RSK、SGK 和 PKC。 这些通路在各种细胞过程中起着至关重要的作用,包括代谢、生长和存活 .
生化分析
Biochemical Properties
PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .
Cellular Effects
The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator
准备方法
合成路线和反应条件: PS 48 可以通过一系列有机反应合成。合成通常涉及在碱存在下,4-氯苯甲醛与苯乙酮反应生成 (E)-1-(4-氯苯基)-3-苯基丙-2-烯-1-酮。 然后将该中间体与合适的膦叶立德进行 Wittig 反应,生成 (Z)-5-(4-氯苯基)-3-苯基戊-2-烯酸 .
工业生产方法: 虽然 PS 48 的具体工业生产方法尚未广泛记录,但该化合物通常在研究实验室中使用上述合成路线生产。 生产涉及标准的有机合成技术,包括纯化步骤,例如重结晶和色谱法,以实现高纯度水平 .
化学反应分析
反应类型: PS 48 主要由于苯基和氯苯基基团的存在而发生取代反应。 它也可以在其结构中的双键处参与加成反应 .
常见试剂和条件:
主要产物: 这些反应产生的主要产物取决于所使用的具体试剂。 例如,与胺的取代反应可以生成 PS 48 的胺衍生物,而与卤素的加成反应可以生成卤代衍生物 .
科学研究应用
PS 48 在科学研究中具有广泛的应用:
相似化合物的比较
类似化合物:
PS 48: (Z)-5-(4-氯苯基)-3-苯基戊-2-烯酸
雷公藤甲素: 一种二萜类环氧化合物,以其抗炎和抗癌特性而闻名。
PD0325901: 一种丝裂原活化蛋白激酶激酶 (MEK) 的选择性抑制剂。
比较: PS 48 独特之处在于它通过结合 PIF 结合口袋而选择性激活 PDK1,而雷公藤甲素和 PD0325901 等化合物则靶向不同的通路和机制。 雷公藤甲素抑制 NF-κB 通路,而 PD0325901 抑制 MEK/ERK 通路 .
属性
IUPAC Name |
(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?
A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.
Q2: How does this compound impact the PI3K/Akt signaling pathway?
A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.
Q3: What is the Warburg effect and how is this compound related to it?
A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].
Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?
A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].
Q5: What effects does this compound have on mitochondrial function?
A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.
Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?
A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.
Q7: Has this compound shown any promise in other therapeutic areas?
A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].
Q8: How does this compound exert its effects in the context of AD?
A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].
Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?
A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].
Q10: Are there any known structural analogs of this compound?
A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.
Q11: Is there any information available on the pharmacokinetic properties of this compound?
A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].
Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?
A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


